2-Chloro-5-(trifluoromethyl)pyrazine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2. It is a clear, colorless to pale yellow liquid with a molecular weight of 182.53 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Safety and Hazards
2-Chloro-5-(trifluoromethyl)pyrazine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, using the substance only under a chemical fume hood, and not ingesting the substance .
Mechanism of Action
Target of Action
It’s known that many pyrazine derivatives interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .
Mode of Action
Pyrazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and receptor modulation .
Result of Action
It’s known that pyrazine derivatives can have a wide range of effects at the molecular and cellular levels, depending on their specific targets and the pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyrazine . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within the body.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(trifluoromethyl)pyrazine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of N-hydroxypyridine-2-carboxamide derivatives, which act as dihydroceramide desaturase-1 inhibitors . This interaction highlights its potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes can lead to alterations in metabolic flux, affecting the overall cellular function. Additionally, its role in enzyme inhibition can result in changes in gene expression, further influencing cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with dihydroceramide desaturase-1 results in enzyme inhibition, which can alter lipid metabolism. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring during experimental use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm. Understanding these dosage effects is crucial for optimizing its use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in inhibiting dihydroceramide desaturase-1 affects lipid metabolism, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s potential in modulating metabolic pathways and its relevance in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and its potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-(trifluoromethyl)pyrazine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with trifluoromethylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting 2-chloropyridine with trifluoromethylboronic acid in the presence of a palladium catalyst. The reaction is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2-Chloro-5-(trifluoromethyl)pyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine analogs. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional properties .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGIFIEQXZBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597156 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799557-87-2 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=799557-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 799557-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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